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5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide

Catalog No.
S12353180
CAS No.
M.F
C9H9NO2S
M. Wt
195.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide

Product Name

5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide

IUPAC Name

(1,1-dioxo-1-benzothiophen-5-yl)methanamine

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

InChI

InChI=1S/C9H9NO2S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-5H,6,10H2

InChI Key

QPWYSFLDXVVWEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2(=O)=O)C=C1CN

5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide is a compound that belongs to the class of benzo[b]thiophene derivatives, characterized by the presence of a thiophene ring fused to a benzene moiety and a sulfone functional group (1,1-dioxide). This compound features an amino group attached to a methylene bridge at the 5-position of the benzo[b]thiophene structure. The unique structural configuration of this compound contributes to its potential biological activities and applications in medicinal chemistry.

The reactivity of 5-(aminomethyl)benzo[b]thiophene 1,1-dioxide can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the sulfone group can engage in oxidation and reduction reactions. For instance, oxidation of the benzo[b]thiophene moiety can yield various derivatives, while the amino group can be involved in coupling reactions to form more complex structures.

Example Reactions:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or chloroperoxybenzoic acid to form sulfonyl derivatives.
  • Nucleophilic Substitution: The amino group can react with electrophiles to form amide or other substituted products.

Research indicates that compounds in the benzo[b]thiophene series exhibit significant biological activities, including antitumor and antimicrobial properties. Specifically, derivatives of benzo[b]thiophene 1,1-dioxide have shown cytotoxic effects against various cancer cell lines, including human colon carcinoma and lung carcinoma. These compounds may also possess activity against Mycobacterium tuberculosis, suggesting potential as anti-tubercular agents .

Cytotoxicity Studies

In studies involving human cancer cell lines, certain derivatives demonstrated enhanced cytotoxicity compared to their parent structures, indicating that modifications at specific positions can significantly impact biological activity .

The synthesis of 5-(aminomethyl)benzo[b]thiophene 1,1-dioxide typically involves multiple steps:

  • Formation of Benzo[b]thiophene: Starting from substituted phenols and thiophenes through cyclization reactions.
  • Oxidation: The resultant benzo[b]thiophene is oxidized to form the 1,1-dioxide using oxidizing agents such as hydrogen peroxide or peracids.
  • Aminomethylation: The introduction of the aminomethyl group can be achieved through reductive amination or direct alkylation methods.

General Synthesis Scheme

  • Step 1: Synthesize benzo[b]thiophene.
  • Step 2: Oxidize to obtain benzo[b]thiophene 1,1-dioxide.
  • Step 3: Introduce the aminomethyl group.

5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide has potential applications in several fields:

  • Pharmaceuticals: Due to its cytotoxic properties, it may serve as a lead compound for developing new anticancer drugs.
  • Antimicrobial Agents: Its activity against Mycobacterium tuberculosis suggests utility in treating tuberculosis.
  • Chemical Biology: It may be used as a probe in biological studies due to its reactive functional groups.

Interaction studies involving 5-(aminomethyl)benzo[b]thiophene 1,1-dioxide focus on its binding affinity with various biological targets. These studies assess how the compound interacts with enzymes or receptors related to cancer proliferation and bacterial resistance mechanisms.

Key Findings

  • Compounds in this class often demonstrate interactions with DNA or RNA polymerases, potentially inhibiting their function and leading to cytotoxic effects .
  • Studies also indicate potential synergistic effects when used in combination with other therapeutic agents.

Several compounds share structural features with 5-(aminomethyl)benzo[b]thiophene 1,1-dioxide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Benzo[b]thiopheneCore structure without substituentsBasic scaffold for modifications
3-Aminobenzo[b]thiophene 1,1-dioxideAmino group at position 3Different biological activity profile
Benzo[b]thiazoleSimilar fused ring structureExhibits different reactivity due to sulfur positioning
BenzothiophenesulfonamideContains sulfonamide groupEnhanced solubility and bioavailability

Uniqueness

5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide is unique due to its specific substitution pattern that enhances its biological activity compared to other derivatives. The presence of both an amino and sulfone functional group allows for diverse chemical reactivity and potential therapeutic applications that are not present in simpler analogs.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

195.03539970 g/mol

Monoisotopic Mass

195.03539970 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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